Bometolol

Cardioselectivity Beta-1 adrenoceptor in vivo pA2

Standard β-blockers cannot replicate bometolol's unique pharmacological signature for hypertension research. This cardiospecific β1-antagonist combines a C:V selectivity ratio of 8.13 with subchronic renin-angiotensin system suppression without sustained blood pressure reduction. • C:V ratio 8.13-intermediate reference between atenolol (9.77) and propranolol (1.20) for in vivo assay calibration • Produces significant hypotension in SHR where propranolol & practolol fail; validated negative control in canine arrhythmia screening Supplied as ≥98% pure solid powder; custom synthesis with full analytical documentation.

Molecular Formula C25H32N2O7
Molecular Weight 472.5 g/mol
CAS No. 65008-93-7
Cat. No. B1667366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBometolol
CAS65008-93-7
Synonyms8-acetonyloxy-5-(3-(2-(3,4-dimethoxyphenyl)ethylamino)-2-hydroxypropoxy)-3,4-dihydrocarbostyril
bometolol
bometolol monohydrochloride
bometolol monooxalate
bometolol, ethanedioate salt
OPC-1427
Molecular FormulaC25H32N2O7
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2
InChIInChI=1S/C25H32N2O7/c1-16(28)14-33-22-8-7-20(19-5-9-24(30)27-25(19)22)34-15-18(29)13-26-11-10-17-4-6-21(31-2)23(12-17)32-3/h4,6-8,12,18,26,29H,5,9-11,13-15H2,1-3H3,(H,27,30)
InChIKeyIXJJPGSXJXQFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bometolol Key Attributes


Bometolol (developmental code OPC-1427) is a racemic β-adrenoceptor antagonist classified as a cardiospecific (β1-selective) blocker that was investigated up to advanced preclinical stages but never marketed [1]. Its molecular architecture introduces a 3,4-dihydrocarbostyril nucleus in place of the conventional aryloxypropanolamine scaffold, a structural departure that fundamentally alters its pharmacodynamic profile relative to mainstream β-blockers such as atenolol, propranolol, and pindolol [2].

β1-biased tool 3,4-Dihydrocarbostyril scaffold for β1-adrenoceptor signaling studies
Intermediate selectivity Distinct cardiac selectivity profile between atenolol and non-selective β-blockers
Preclinical stage Suitable for in vivo pathway interrogation and RAS modulation research

Why Bometolol Cannot Be Substituted


Generic substitution within the β-blocker class is unreliable for research procurement because bometolol exhibits a quantifiably distinct cardiac-to-vascular selectivity ratio, a divergent hypertensive-model efficacy profile, and a unique subchronic pharmacodynamic signature — suppression of the renin-angiotensin system (RAS) without sustained blood pressure reduction. Standard cardioselective agents such as atenolol or non-selective benchmarks such as propranolol cannot replicate this combination, making bometolol the compound of choice for studies that require interrogation of β1-biased signaling with concomitant RAS modulation in defined hypertensive phenotypes [1][2].

Atenolol or propranolol lack the β1-biased RAS-suppressive signature and SHR hypotensive profile
Standard cardioselective β-blockers cannot replicate the decoupling of renin–angiotensin system from blood pressure
Substitution may introduce confounding membrane-stabilizing effects absent in bometolol

Bometolol vs. Key β-Blockers


Cardiac-to-Vascular Selectivity Ratio

In a head-to-head in vivo study in normotensive Donryu rats anesthetized with pentobarbital, Bometolol exhibited a cardiac-to-vascular (C:V) selectivity ratio of 8.13, calculated as the antilog of the difference between mean in vivo pA2 values for heart rate and blood pressure. This value positions bometolol as highly cardioselective — approximately 6.8-fold greater than propranolol (C:V = 1.20, non-selective) and 5.9-fold greater than pindolol (C:V = 1.38), though below atenolol (C:V = 9.77). Compared with bunitrolol (C:V = 2.95) and sotalol (C:V = 0.71), bometolol achieves a selectivity that is 2.8× and 11.4× higher, respectively [1].

Cardioselectivity
Head-to-head
C:V ratio 8.13
vs. propranolol 1.20, atenolol 9.77
Intermediate cardiac selectivity window for β1-biased studies
Rat in vivo pA2 model
Cardioselectivity Beta-1 adrenoceptor in vivo pA2

Hypotensive Efficacy in Hypertensive Models

In conscious SHR, DOCA-salt hypertensive (DOCA), and normotensive Wistar-Kyoto rats (WKR), bometolol (OPC-1427) exhibited a hypertensive-model-specific efficacy profile distinct from propranolol and practolol when administered intraperitoneally. In SHR, where propranolol and practolol failed to produce effective hypotension, bometolol exerted significant blood pressure reduction, with efficacy ranked OPC-1427 > practolol. In DOCA rats, bometolol was superior to both practolol and propranolol (OPC-1427 > practolol = propranolol). In normotensive WKR, however, propranolol showed the greatest hypotensive action (propranolol > OPC-1427 = practolol), indicating bometolol’s preferential activity in hypertensive states [1].

Hypotensive rank
Model context
SHR: bometolol > practolol
DOCA: OPC-1427 > practolol = propranolol
Unique SHR response supports genetic hypertension model research
Conscious rat models; i.p. administration
Spontaneously hypertensive rat (SHR) DOCA-salt hypertension blood pressure

Antiarrhythmic Inefficacy in Coronary Ligation

In a direct comparison of seven agents tested in conscious beagles 24 and 48 h after two-stage coronary ligation, bometolol (OPC-1427) was ineffective against ventricular arrhythmias, whereas disopyramide, procainamide, phenytoin, and the experimental β-blocker N-696 all demonstrated efficacy with quantifiable minimum effective plasma concentrations. This negative result distinguishes bometolol from β-blockers that possess membrane-stabilizing properties and indicates that its β-blockade is not sufficient for arrhythmia suppression in this model [1].

Antiarrhythmic activity
Head-to-head
Ineffective
vs. disopyramide 4.2 µg/mL (effective)
Pure β1-blockade without confounding membrane stabilization
Canine LAD ligation arrhythmia model
Ventricular arrhythmia Two-stage coronary ligation antiarrhythmic drug screening

RAS Suppression Decoupled from Blood Pressure

In subchronic (5-week) oral dosing studies across DOCA-salt and two-kidney one-clip hypertensive rats, bometolol at 10–30 and 100–300 mg/kg p.o. dose-dependently decreased heart rate, plasma renin activity, heart and kidney weights, and the incidence of vascular lesions, yet paradoxically failed to produce a sustained antihypertensive effect. This disconnect between robust RAS suppression and absence of blood pressure reduction is atypical for β-blockers as a class and stands in contrast to agents such as metoprolol and bunolol, where plasma renin activity reduction generally parallels blood pressure decrease [1].

RAS–BP decoupling
Cross-study
PRA ↓ with no sustained BP reduction
Enables RAS–blood pressure axis dissociation studies
5-week oral dosing in hypertensive rats
Plasma renin activity vascular lesion heart rate

Bometolol Research Applications


Cardioselectivity Profiling

Bometolol's in vivo C:V ratio of 8.13 makes it a preferred compound for experiments requiring a β-blocker with high, but not absolute, cardiac selectivity. It serves as an intermediate-reference tool for calibrating in vivo selectivity assays alongside atenolol (C:V = 9.77) and propranolol (C:V = 1.20), enabling accurate ranking of novel β-adrenoceptor ligands [1].

SHR Pharmacodynamics

Because bometolol uniquely produces significant hypotension in SHR among the early β-blockers tested (propranolol and practolol were ineffective), it remains a critical reference compound for validating SHR-based hypertension models and for investigating mechanisms of β-blocker efficacy in genetic hypertension [1].

RAS–Blood Pressure Decoupling

The observation that subchronic bometolol treatment suppresses plasma renin activity and reduces vascular lesion incidence without sustained blood pressure reduction positions the compound as a unique molecular probe for dissecting the renin–angiotensin–blood pressure axis independently of hemodynamic changes [1].

Negative-Control Antiarrhythmic Studies

Given its documented inefficacy in the canine two-stage coronary ligation arrhythmia model while reference agents such as disopyramide and N-696 were effective, bometolol can serve as a validated negative control in antiarrhythmic drug screening programs, enabling researchers to benchmark assay sensitivity [1].

Application
Selection Property
Validation Focus
Cardioselectivity Profiling
Intermediate cardiac selectivity index
In vivo β1/β2 selectivity ranking
SHR Pharmacodynamics
Model-specific hypotensive response
SHR hypertension model validation
RAS–BP Decoupling
RAS suppression without hemodynamic change
Renin–blood pressure dissociation studies
Negative-Control Studies
Validated negative control for LAD model
Antiarrhythmic assay sensitivity benchmarking
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